molecular formula C17H16N4O3 B7874856 1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid

1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid

Cat. No.: B7874856
M. Wt: 324.33 g/mol
InChI Key: HRONBGPJDSZIDH-UHFFFAOYSA-N
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Description

1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid is a complex organic compound that features a unique combination of isoxazole, pyrimidine, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of an appropriate β-keto ester with hydroxylamine.

    Construction of the Pyrimidine Ring: The isoxazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring.

    Attachment of the Piperidine Ring: The pyrimidine intermediate is further reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.

    Carboxylation: Finally, the carboxylic acid group is introduced, typically through carboxylation of a suitable precursor or by using a carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially modifying the phenyl or piperidine rings.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, affecting the isoxazole or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid
  • 1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-2-carboxylic acid
  • 1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)morpholine-3-carboxylic acid

Uniqueness: 1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its combination of isoxazole, pyrimidine, and piperidine rings is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(3-phenyl-[1,2]oxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(23)12-7-4-8-21(9-12)16-15-14(18-10-19-16)13(20-24-15)11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRONBGPJDSZIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2ON=C3C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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